2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid
Description
Properties
IUPAC Name |
2-[2,5-dichloro-4-(difluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O3/c10-5-3-7(16-9(12)13)6(11)1-4(5)2-8(14)15/h1,3,9H,2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZFQYGGBCNVND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)F)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dichloro-4-(difluoromethoxy)benzene with chloroacetic acid under specific reaction conditions . The reaction typically requires the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
In industrial production, the synthesis may involve more scalable methods, such as the use of continuous flow reactors to optimize reaction conditions and improve efficiency . These methods are designed to produce large quantities of the compound while maintaining consistent quality.
Chemical Reactions Analysis
2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid is utilized in various scientific research fields:
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid can be compared with other similar compounds, such as:
2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid: This compound has a similar structure but differs in the position of the chlorine atoms, which can affect its chemical reactivity and biological activity.
2,5-Dichloro-4-(trifluoromethoxy)phenylacetic acid: The presence of a trifluoromethoxy group instead of a difluoromethoxy group can lead to differences in its physical and chemical properties.
Biological Activity
2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid is a synthetic compound characterized by its unique molecular structure, which includes two chlorine atoms and a difluoromethoxy group. This compound has garnered attention in medicinal chemistry and agrochemical applications due to its significant biological activities. Understanding its biological mechanisms and potential therapeutic applications is crucial for advancing research in pharmacology and related fields.
- Molecular Formula : C9H6Cl2F2O3
- Molecular Weight : 271.04 g/mol
- Structure : The compound features a phenylacetic acid backbone with specific halogen substitutions that enhance its reactivity.
Biological Activity Overview
The biological activity of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid can be summarized as follows:
- Enzyme Interaction : The compound has shown potential in modulating enzyme activities, particularly phosphodiesterase (PDE) inhibition, which plays a role in various physiological processes including inflammation and cognitive function .
- Anti-inflammatory Effects : Studies indicate that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in various cell types .
- Cytotoxicity and Antitumor Activity : Preliminary research suggests that 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid may possess cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in oncology.
The mechanism of action primarily involves the compound's interaction with specific molecular targets:
- Phosphodiesterase Inhibition : By inhibiting PDE enzymes, the compound increases intracellular cAMP levels, which can lead to reduced inflammation and enhanced cognitive function .
- Cell Signaling Modulation : The presence of halogen substituents enhances binding affinity to target proteins, affecting various signaling pathways involved in cellular responses to stress and inflammation.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds helps highlight the unique aspects of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid | Similar dichlorophenyl structure | Different chlorine positioning affects reactivity |
| 2,5-Dichloro-4-(trifluoromethoxy)phenylacetic acid | Contains trifluoromethoxy instead of difluoromethoxy | Increased electronegativity may alter biological activity |
| 3-Chloro-4-(difluoromethoxy)phenylacetic acid | Chlorine atom at a different position | May exhibit distinct interaction profiles |
This table illustrates how variations in substitution patterns can influence the biological activity and chemical behavior of these compounds.
Case Studies and Research Findings
Recent studies have provided insights into the biological activities of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid:
- In Vitro Studies : Research indicated that this compound effectively inhibits cell proliferation in certain cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. Specific assays demonstrated significant inhibition rates at concentrations as low as 10 μmol/L.
- Animal Models : In vivo studies have shown that administration of this compound can reduce inflammatory markers in animal models of chronic inflammation. For instance, a study involving mice demonstrated a reduction in neutrophil counts and pro-inflammatory cytokines following treatment with varying doses of the compound .
- Pharmacological Applications : The potential use of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid as a therapeutic agent for conditions like chronic obstructive pulmonary disease (COPD) is under investigation due to its PDE inhibitory properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid, and how do reaction conditions influence yield?
- Methodology : Optimize via nucleophilic aromatic substitution or coupling reactions. For example, substitute chlorinated phenyl precursors with difluoromethoxy groups under reflux in polar aprotic solvents (e.g., DMSO or DMF). Catalyze with Cu(I) or Pd for cross-coupling . Monitor reaction progress via TLC or HPLC. Post-reaction, isolate via ice-water precipitation and purify via recrystallization (water-ethanol mixtures) . Typical yields range from 50–70%, influenced by stoichiometry and solvent choice.
Q. Which spectroscopic techniques are most effective for characterizing structural purity?
- Methodology : Use ¹H/¹³C NMR to confirm substituent positions (e.g., chloro and difluoromethoxy groups) and the acetic acid backbone. FT-IR identifies carboxyl (-COOH, ~1700 cm⁻¹) and ether (-O-CF₂, ~1250 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₉H₆Cl₂F₂O₃). Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .
Q. How do substituents affect solubility and partition coefficients (logP)?
- Methodology : Determine solubility in water, ethanol, and DMSO via gravimetric analysis. The difluoromethoxy group increases hydrophobicity compared to unsubstituted phenylacetic acid (logP ~1.3 vs. ~2.8 predicted via software like ACD/Labs). Use shake-flask or HPLC methods to measure experimental logP . Adjust solvent systems for crystallization based on polarity trends.
Advanced Research Questions
Q. What mechanistic pathways explain the stability of the difluoromethoxy group under acidic or basic conditions?
- Methodology : Conduct pH-dependent stability studies (e.g., 0.1M HCl/NaOH at 25–80°C). Monitor degradation via LC-MS to detect cleavage products (e.g., phenolic intermediates). The electron-withdrawing Cl and CF₂O groups may slow hydrolysis compared to methoxy analogs. Computational modeling (e.g., transition state analysis) clarifies electronic effects on bond dissociation .
Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?
- Methodology : Reconcile discrepancies (e.g., unexpected NOE correlations in NMR vs. X-ray diffraction) by evaluating crystal packing effects or dynamic processes in solution. Use variable-temperature NMR to assess conformational flexibility. Validate with PXRD to compare experimental and simulated diffraction patterns .
**What strategies optimize HPLC methods for quantifying trace impurities in synthesized batches?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
